molecular formula C12H12BrN3O B12634557 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-92-8

2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol

Cat. No.: B12634557
CAS No.: 920511-92-8
M. Wt: 294.15 g/mol
InChI Key: STTVAJOIMRNXDB-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyridine with a phenolic compound under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the brominated pyridine structure but lacks the phenol group.

    4-Bromopyridine: Similar brominated pyridine structure but without the amino and phenol groups.

Uniqueness

2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which provide a diverse range of chemical reactivity and potential applications. The combination of these functional groups with the brominated pyridine structure makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

920511-92-8

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-amino-5-[[(4-bromopyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12BrN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16)

InChI Key

STTVAJOIMRNXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=C2)Br)O)N

Origin of Product

United States

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